2-Bromophenyl-(2-methylbenzyl)ether
Description
The study of 2-Bromophenyl-(2-methylbenzyl)ether is situated at the intersection of two significant areas of organic chemistry: the synthesis and application of aryl alkyl ethers and the utility of brominated aromatic compounds. The convergence of these two functionalities within a single molecular architecture suggests a range of potential applications and research avenues.
Aryl alkyl ethers are a class of organic compounds characterized by an oxygen atom connected to an aryl group and an alkyl group. This structural motif is prevalent in a vast array of biologically active molecules and functional materials. In the pharmaceutical industry, the aryl alkyl ether linkage is a key component in numerous drugs due to its influence on the molecule's pharmacokinetic and pharmacodynamic properties. fiveable.mebyjus.com Ethers are generally stable and less reactive than alcohols, which makes them suitable as solvents in many organic reactions. solubilityofthings.combritannica.com
The synthesis of aryl alkyl ethers is a fundamental topic in organic chemistry, with the Williamson ether synthesis being a classic and widely employed method. rsc.orgjk-sci.comfrancis-press.com This reaction typically involves the reaction of a sodium alkoxide or phenoxide with a primary alkyl halide. jk-sci.com Modern advancements have also introduced transition metal-catalyzed cross-coupling reactions to form the C-O bond of aryl alkyl ethers, expanding the scope and efficiency of their synthesis. nih.govrsc.orgacs.org The stability and specific chemical properties of the ether linkage make it a crucial functional group in the design of complex organic molecules. solubilityofthings.com
Brominated aromatic systems are highly valuable intermediates in organic synthesis. The bromine atom serves as a versatile functional handle, enabling a wide range of chemical transformations. researchgate.netacs.orgnih.gov One of the most significant applications of bromoarenes is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular frameworks. researchgate.net
The presence of a bromine atom on an aromatic ring activates the molecule for these coupling reactions, making brominated aromatics indispensable precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov The regioselective introduction of bromine onto an aromatic ring is a well-established area of research, with numerous methods available to achieve specific bromination patterns. organic-chemistry.org The reactivity of the carbon-bromine bond can be finely tuned, allowing for selective transformations in the presence of other functional groups. researchgate.net
The scholarly investigation of this compound is driven by several strategic objectives rooted in its molecular design. The primary objective is to explore its utility as a bifunctional building block in organic synthesis. The presence of the bromo substituent on the phenyl ring makes it a prime candidate for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments at that position.
Furthermore, the ether linkage itself can be a site for chemical modification, although it is generally more stable. Research could focus on cleavage of the ether to unmask a phenol (B47542), which could then be used in subsequent synthetic steps. The 2-methylbenzyl group may also influence the reactivity and conformational properties of the molecule, which could be an area of further investigation.
A key strategic goal is the synthesis of novel, complex molecules with potential applications in medicinal chemistry and materials science. By utilizing the dual reactivity of this compound, chemists can devise efficient synthetic routes to target compounds that would be more challenging to access through other methods. The investigation of this compound contributes to the broader understanding of how different functional groups within a molecule can be selectively addressed to achieve specific synthetic outcomes.
Detailed Research Findings
Currently, the published research on this compound is primarily focused on its synthesis. The preparation of this compound has been documented through a modification of the Williamson ether synthesis.
Synthesis of this compound
The synthesis of this compound involves the reaction of 2-bromophenol (B46759) with 2-methylbenzyl bromide in the presence of a base. A detailed procedure is outlined in the following table:
| Reactant/Reagent | Role | Amount (per 25.0 mmol of 2-bromophenol) |
|---|---|---|
| 2-Bromophenol | Starting Material | 4.33 g (25.0 mmol) |
| 2-Methylbenzyl bromide | Alkylating Agent | 4.63 g (25.0 mmol) |
| Potassium Carbonate (K₂CO₃) | Base | 4.70 g (34.0 mmol) |
| Acetonitrile (B52724) (MeCN) | Solvent | 60 mL |
The reaction is conducted at room temperature with stirring for 18 hours. The product is then isolated through aqueous workup and extraction with an organic solvent. This synthetic protocol provides a reliable method for obtaining this compound for further study and application.
At present, there are no extensive research findings available in the public domain detailing the specific chemical reactions or biological activities of this compound beyond its synthesis. The potential reactions and applications discussed in the introduction are based on the known chemistry of its constituent functional groups, the aryl alkyl ether and the brominated aromatic ring. Further research is necessary to fully elucidate the chemical behavior and potential utility of this compound.
Table of Compound Names
| Trivial Name | Systematic Name |
| This compound | 1-Bromo-2-((2-methylbenzyl)oxy)benzene |
| 2-Bromophenol | 2-Bromophenol |
| 2-Methylbenzyl bromide | 1-(Bromomethyl)-2-methylbenzene |
| Potassium Carbonate | Potassium Carbonate |
| Acetonitrile | Acetonitrile |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[(2-methylphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-6-2-3-7-12(11)10-16-14-9-5-4-8-13(14)15/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAKLCXGEKAQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromophenyl 2 Methylbenzyl Ether
Established Etherification Strategies for Aryl Alkyl Ethers
Traditional methods for forming the ether bond remain cornerstones of organic synthesis, with the Williamson ether synthesis being a primary example.
Williamson Ether Synthesis Adaptations for Phenol-Benzyl Halide Coupling
The Williamson ether synthesis, first reported in 1850, is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comwikipedia.org The reaction typically involves the S\N2 reaction between an alkoxide or phenoxide ion and a primary alkyl halide. wikipedia.orgnumberanalytics.com In the context of synthesizing 2-Bromophenyl-(2-methylbenzyl)ether, this would involve the reaction of 2-bromophenoxide with 2-methylbenzyl halide.
Optimization of Reaction Conditions and Reagents (e.g., Base, Solvent Systems)
The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base and solvent system is critical for maximizing the yield and minimizing side reactions. numberanalytics.com
Base: A strong base is required to deprotonate the phenol (B47542) to form the more nucleophilic phenoxide ion. khanacademy.org For the synthesis of aryl ethers, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. jk-sci.com Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are also effective but require anhydrous conditions. jk-sci.com The choice of base can influence the degree of both O-alkylation (the desired ether formation) and C-alkylation (an undesired side reaction). jk-sci.com
Solvent Systems: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the base, leaving the alkoxide or phenoxide ion more "naked" and therefore more nucleophilic. numberanalytics.com Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN). numberanalytics.comjk-sci.com The use of these solvents helps to minimize competing elimination reactions, which can be a significant issue, especially with sterically hindered or secondary alkyl halides. jk-sci.com In some cases, phase-transfer catalysts can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.
| Base | Solvent | General Yield Trend |
| NaOH, KOH | Protic (e.g., Ethanol) | Moderate |
| K₂CO₃, Cs₂CO₃ | Aprotic (e.g., Acetone, DMF) | Good to Excellent |
| NaH, KH | Aprotic (e.g., THF, DMF) | Excellent (anhydrous) |
Interactive Data Table: Common Bases and Solvents in Williamson Ether Synthesis This table is based on general principles of the Williamson ether synthesis.
Exploration of Mechanistic Aspects in Williamson Etherification
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism. wikipedia.orgpw.live This concerted, one-step mechanism involves the backside attack of the nucleophile (the 2-bromophenoxide ion) on the electrophilic carbon of the 2-methylbenzyl halide. wikipedia.org The reaction leads to an inversion of stereochemistry at the electrophilic carbon, although this is not relevant for the achiral 2-methylbenzyl group.
A critical aspect of the S\N2 mechanism is its sensitivity to steric hindrance. wikipedia.org For a successful Williamson ether synthesis, the alkyl halide should ideally be primary or methyl. masterorganicchemistry.com Secondary alkyl halides can undergo a competing E2 elimination reaction, leading to the formation of an alkene, while tertiary alkyl halides almost exclusively yield the elimination product. masterorganicchemistry.comwikipedia.org In the synthesis of this compound, 2-methylbenzyl halide is a primary halide, making it a suitable substrate for this reaction.
Alternative Classical Ether Synthesis Routes (e.g., Oxymercuration-Demercuration)
While the Williamson synthesis is the most direct approach, other classical methods can be considered, though they are generally less applicable for this specific target molecule. Oxymercuration-demercuration is a two-step process used to synthesize ethers from alkenes. numberanalytics.comambeed.com The reaction involves the addition of an alcohol to an alkene in the presence of a mercury(II) salt, such as mercuric acetate, followed by reduction with sodium borohydride. jove.com
This method follows Markovnikov's regioselectivity, with the alkoxy group adding to the more substituted carbon of the double bond. libretexts.org It is particularly useful for preventing carbocation rearrangements that can occur in acid-catalyzed hydration or alcohol addition. masterorganicchemistry.com However, for the synthesis of this compound, this method is not a direct or practical approach as it would require starting from an appropriate alkene and 2-bromophenol (B46759).
Exploration of Transition Metal-Catalyzed Etherification Approaches
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-O bonds, offering milder conditions and broader substrate scope compared to classical methods.
Palladium-Mediated Cross-Coupling for C-O Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of ethers. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base. acs.orgnih.gov
For the synthesis of this compound, this would involve the coupling of an aryl bromide (like 1,2-dibromobenzene (B107964) or a protected 2-bromophenol derivative) with 2-methylbenzyl alcohol, or the coupling of 2-bromophenol with a 2-methylbenzyl halide. The development of specialized phosphine (B1218219) ligands, such as BrettPhos, has been crucial in facilitating the reductive elimination step and achieving high yields. acs.org These methods can tolerate a wide range of functional groups and are often effective for sterically hindered substrates. nih.govrsc.org
A general catalytic cycle for this process involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the alcohol or alkoxide, and finally, reductive elimination to form the ether and regenerate the Pd(0) catalyst. rsc.org
| Catalyst System | Reactants | General Conditions |
| Pd₂(dba)₃ / Tol-BINAP | Aryl bromide, Alcohol | NaH, 70 °C |
| Pd(OAc)₂ / PPh₃ | Aryl fluorosulfonate, Arylboronic acid | 60 °C |
| ᵗBuBrettPhos Pd G3 | (Hetero)aryl bromide, Fluorinated alcohol | Cs₂CO₃, Toluene |
Interactive Data Table: Examples of Palladium-Catalyzed Etherification Systems This table is based on reported palladium-catalyzed C-O bond forming reactions. acs.orgnih.govacs.org
Nickel-Catalyzed Strategies for Ether Synthesis
Nickel-catalyzed cross-coupling reactions have emerged as powerful and straightforward methods for constructing carbon-carbon and carbon-heteroatom bonds. chemrxiv.org These strategies offer a valuable alternative to the more traditional copper- or palladium-based systems for the synthesis of diaryl ethers.
In the context of synthesizing this compound, a nickel-catalyzed approach would typically involve the coupling of a 2-bromophenoxide derivative with 2-methylbenzyl halide or a related electrophile. The catalytic cycle generally begins with the formation of a reduced nickel species, which then undergoes oxidative addition with the aryl halide. chemrxiv.org Subsequent transmetalation with the alkoxide and reductive elimination yields the desired diaryl ether and regenerates the active nickel catalyst. chemrxiv.org
The choice of ligand is critical to the success of these reactions. Ligands such as 4,7-dimethyl-1,10-phenanthroline (B1295015) have proven effective in nickel-catalyzed couplings. nju.edu.cn The reaction conditions, including the choice of solvent and base, also play a significant role. For instance, N,N-dimethylformamide (DMF) is a common solvent, and bases like potassium phosphate (B84403) are often employed. nju.edu.cn
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| NiCl2·DME | 4,7-dimethyl-1,10-phenanthroline | K3PO4 | DMF | 50 | ~90 (model reaction) |
This interactive table showcases typical conditions for a nickel-catalyzed cross-coupling reaction, based on findings from related studies. nju.edu.cn The yield is illustrative for a model reaction and may vary for the specific synthesis of this compound.
Recent advancements have also explored photochemically-mediated nickel-catalyzed reactions, which can proceed at room temperature under visible light irradiation. chemrxiv.org These mild conditions are advantageous as they can tolerate a broader range of functional groups. chemrxiv.org
Diastereoselective and Enantioselective Synthesis Considerations
When the synthesis of a molecule can result in multiple stereoisomers, the ability to selectively produce one isomer over others is a significant challenge and a mark of a sophisticated synthetic strategy. For a molecule like this compound, which does not possess a chiral center in its core structure, diastereoselective and enantioselective considerations would become relevant if chiral substituents were introduced on either of the aromatic rings or the benzylic methylene (B1212753) bridge.
While direct research on the diastereoselective or enantioselective synthesis of this compound is not prominent, the principles can be extrapolated from related synthetic transformations. For instance, in the synthesis of axially chiral biaryls, nickel-catalyzed asymmetric Ullmann couplings have been developed that provide access to privileged chiral ligands without the need for optical resolution. organic-chemistry.org
If a chiral variant of this compound were to be synthesized, a potential strategy could involve an asymmetric cross-coupling reaction. This would necessitate the use of a chiral ligand that coordinates to the metal catalyst (e.g., nickel or palladium) and induces stereoselectivity in the bond-forming step. The choice of ligand is paramount and would be the subject of extensive screening to achieve high enantiomeric excess (ee).
| Chiral Ligand Type | Metal Catalyst | Potential Application |
| Chiral Phosphines | Nickel, Palladium | Asymmetric cross-coupling for C-O bond formation |
| Chiral Diamines | Copper | Asymmetric Ullmann-type reactions |
This interactive table outlines potential chiral ligand types and their applications in asymmetric synthesis relevant to the formation of chiral diaryl ethers.
Sustainable Synthesis and Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being integrated into the design and execution of chemical syntheses, aiming to reduce the environmental impact of chemical processes. mdpi.comresearchgate.net This involves considering factors such as the use of less hazardous materials, energy efficiency, and waste reduction. mdpi.comresearchgate.net
In the context of producing this compound, several green chemistry approaches can be considered. The development of catalyst systems that are highly efficient and can be used in low loadings is a key aspect. arkat-usa.org This minimizes the amount of metal waste generated. The use of more environmentally benign solvents is another important consideration. unibo.it While solvents like DMF are effective, their toxicity and high boiling points make them less ideal from a green chemistry perspective. wikipedia.org Research into conducting cross-coupling reactions in greener solvents, or even in solvent-free conditions, is an active area of investigation. rsc.org
The twelve principles of green chemistry provide a framework for designing more sustainable synthetic routes: unibo.it
Prevention: It is better to prevent waste than to treat or clean up waste after it has been created.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous wherever possible.
Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible.
Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents.
Design for Degradation: Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and not persist in the environment. leuphana.de
Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.
By applying these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and contributing to a greener chemical industry. nih.gov
Reactivity and Mechanistic Pathways of 2 Bromophenyl 2 Methylbenzyl Ether
Halogen-Directed Reactivity in Ortho-Substituted Aromatic Ethers
The presence of a bromine atom on the phenyl ring is a key determinant of the molecule's reactivity, offering a handle for various synthetic transformations. The ortho-relationship between the bromine atom and the benzyloxy substituent further influences the regioselectivity and feasibility of these reactions.
Investigation of Butyllithium-Induced Cyclization Reactions
The treatment of 2-bromophenyl-(2-methylbenzyl)ether and its derivatives with strong organolithium bases, such as butyllithium (B86547) (BuLi), can initiate a cascade of reactions, with cyclization being a prominent outcome. This transformation is a powerful tool for the synthesis of heterocyclic frameworks.
A notable reaction in this context is the Parham cyclization, which involves a lithium-halogen exchange followed by an intramolecular nucleophilic attack. In the case of ortho-haloaryl ethers, this can lead to the formation of dibenzofurans or related cyclic structures. The process begins with the metal-halogen exchange between the aryl bromide and butyllithium to form an aryllithium intermediate. wikipedia.org If this intermediate is positioned appropriately, the newly formed carbanion can attack an electrophilic center within the same molecule.
For instance, in a study on the butyllithium-induced cyclization of related O-ethyl-N-butylphenylphosphonamidates with ortho-benzyl ether substituents, cyclization was observed to give 2,3-dihydrobenzo[d] longdom.orgpressbooks.puboxaphospholes. longdom.org This reaction proceeds via an initial lithium-halogen exchange, followed by an intramolecular cyclization. While this specific study focused on a phosphonamidate-substituted analogue, the underlying principle of butyllithium-induced cyclization via lithium-halogen exchange is directly applicable to this compound. The ortho-methyl group on the benzyl (B1604629) moiety in this compound could potentially influence the conformation and reactivity of the aryllithium intermediate, but the fundamental pathway to cyclized products is expected to be similar.
Table 1: Key Steps in Butyllithium-Induced Cyclization
| Step | Description | Intermediate/Product |
| 1 | Metal-Halogen Exchange | Aryllithium intermediate |
| 2 | Intramolecular Cyclization | Dihydrodibenzofuran derivative |
Exploration of Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The success of this reaction is highly dependent on the electronic nature of the aromatic ring.
For a classical SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org The compound this compound lacks such strong activating groups. The ether linkage is generally considered to be an activating group for electrophilic aromatic substitution, not nucleophilic substitution. Therefore, under typical SNAr conditions, this compound is expected to be unreactive.
However, nucleophilic substitution on non-activated aryl halides can sometimes be achieved under harsh conditions (high temperatures and strong bases) via an elimination-addition mechanism involving a highly reactive benzyne intermediate. pressbooks.pubstackexchange.com In this pathway, a strong base abstracts a proton ortho to the bromine atom, followed by the elimination of bromide to form a benzyne. The nucleophile then adds to the benzyne, and subsequent protonation yields the substitution product. pressbooks.pub This mechanism often leads to a mixture of regioisomers. It is conceivable that with a very strong base, such as sodium amide (NaNH2), this compound could undergo substitution through this pathway. stackexchange.com
Table 2: Plausibility of SNAr Mechanisms for this compound
| Mechanism | Requirement | Applicability to this compound |
| Addition-Elimination (Classical SNAr) | Strong electron-withdrawing groups (ortho/para) | Unlikely due to lack of activation. |
| Elimination-Addition (Benzyne) | Very strong base, high temperature | Potentially feasible, may lead to isomeric products. pressbooks.pubstackexchange.com |
Metal-Halogen Exchange Processes
Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org For aryl bromides like this compound, this reaction is most commonly performed using organolithium reagents, particularly n-butyllithium or tert-butyllithium. tcnj.edu
The reaction involves the exchange of the bromine atom for a lithium atom, generating a highly reactive aryllithium species. wikipedia.org This process is typically very fast and is often carried out at low temperatures to prevent side reactions. tcnj.edunih.gov The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making aryl bromides good substrates for this transformation. wikipedia.org The presence of an ether group ortho to the halogen, as in this compound, can potentially influence the rate and outcome of the exchange through chelation of the lithium atom, which can direct the metalation. wikipedia.org
The resulting aryllithium intermediate is a powerful nucleophile and can be trapped with various electrophiles, making metal-halogen exchange a versatile method for the introduction of a wide range of functional groups at the position formerly occupied by the bromine atom.
Reactivity of the Ether Linkage
The ether linkage in this compound, while generally stable, can be cleaved under specific acidic or basic conditions. The nature of the cleavage mechanism is dependent on the reaction conditions and the structure of the ether.
Acid-Catalyzed Cleavage Mechanisms
Ethers can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com The subsequent cleavage of the C-O bond can proceed through either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the ether oxygen. longdom.orglibretexts.org
In the case of this compound, there are two possible sites for nucleophilic attack following protonation: the benzylic carbon and the aromatic carbon. Cleavage of the aryl-oxygen bond is generally difficult. Therefore, the reaction will likely proceed via cleavage of the benzyl-oxygen bond.
The benzylic carbon is secondary and can form a relatively stable resonance-stabilized benzylic carbocation. This suggests that the cleavage is likely to proceed via an SN1 mechanism . libretexts.org In this pathway, the protonated ether undergoes dissociation to form 2-bromophenol (B46759) and a stable 2-methylbenzyl carbocation. The halide ion (Br⁻ or I⁻) then attacks the carbocation to form 2-methylbenzyl bromide or iodide.
An alternative, though less likely for this substrate, is an SN2 mechanism . This would involve the direct attack of the halide nucleophile on the less sterically hindered carbon of the protonated ether. masterorganicchemistry.com Given the stability of the benzylic carbocation, the SN1 pathway is generally favored for benzyl ethers. libretexts.org
Table 3: Products of Acid-Catalyzed Cleavage of this compound
| Reagent | Major Products |
| HBr | 2-Bromophenol and 2-Methylbenzyl bromide |
| HI | 2-Bromophenol and 2-Methylbenzyl iodide |
Base-Catalyzed Cleavage Mechanisms
The cleavage of ethers under basic conditions is generally much more difficult than under acidic conditions and typically requires very strong bases. longdom.org Ethers are relatively inert to most bases. The cleavage of an ether by a base would require the displacement of an alkoxide or phenoxide ion, which are strong bases and therefore poor leaving groups.
For a molecule like this compound, cleavage of the ether bond under basic conditions is not a facile process. Standard bases like sodium hydroxide (B78521) are generally ineffective. Extremely strong bases, such as organolithium compounds, can cleave ethers, but this often occurs at the α-position to the oxygen through deprotonation, followed by decomposition. wikipedia.org In the context of this compound, treatment with a strong base like butyllithium is more likely to initiate the halogen-directed reactivity described in section 3.1.1 rather than cleave the ether linkage. Therefore, base-catalyzed cleavage is not a typical or synthetically useful reaction for this compound under normal conditions.
Electrophilic Aromatic Substitution (EAS) on Aryl Moieties
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the substituents on each of its two phenyl rings.
The 2-bromophenyl ring contains two substituents: an ether linkage (-O-CH₂-Ar) and a bromine atom. The ether group is a powerful activating group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance; it strongly directs incoming electrophiles to the ortho and para positions. organicmystery.com Conversely, the bromine atom is a deactivating group due to its inductive electron withdrawal, but it also directs to the ortho and para positions through resonance. libretexts.orglibretexts.org In cases of competing directing effects, the influence of the strongly activating ether group dominates the regioselectivity. Therefore, electrophilic attack is predicted to occur primarily at the positions ortho and para to the ether linkage. The position para to the ether (C4) and the unoccupied ortho position (C6) are the most probable sites for substitution.
The 2-methylbenzyl ring is substituted with a methyl group (-CH₃) and a benzyl ether substituent (-CH₂-O-Ar). Both the methyl group and the benzyl ether linkage are classified as activating, ortho, para-directing groups. libretexts.orglibretexts.orglibretexts.org Their combined influence enhances the nucleophilicity of this ring compared to benzene (B151609). The directing effects are cooperative, favoring substitution at the positions ortho and para to the benzyl ether linkage (C3' and C5') and the positions ortho and para to the methyl group (C3' and C5'). This overlap makes the C3' and C5' positions particularly susceptible to electrophilic attack.
Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution
| Aromatic Ring | Substituent | Electronic Effect | Classification | Directing Influence |
|---|---|---|---|---|
| 2-Bromophenyl | -O-CH₂-Ar (Ether) | +R >> -I (Resonance donation) | Activating | Ortho, Para |
| 2-Bromophenyl | -Br (Bromo) | -I > +R (Inductive withdrawal) | Deactivating | Ortho, Para |
| 2-Methylbenzyl | -CH₃ (Methyl) | +I (Inductive donation) | Activating | Ortho, Para |
| 2-Methylbenzyl | -CH₂-O-Ar | +I (Inductive donation) | Activating | Ortho, Para |
Based on this analysis, standard electrophilic substitution reactions are expected to yield specific isomeric products. The 2-methylbenzyl ring is generally more activated than the 2-bromophenyl ring, suggesting it may react preferentially, although reaction conditions can influence selectivity.
Table 2: Predicted Major Products for Representative EAS Reactions
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution on the 2-methylbenzyl ring at positions C3' and C5'. | The 2-methylbenzyl ring is more strongly activated. Nitration occurs at the positions activated by both the methyl and benzyl ether groups. libretexts.org |
| Bromination | Br₂, FeBr₃ | Substitution on the 2-methylbenzyl ring at positions C3' and C5'. Possibly some substitution on the 2-bromophenyl ring at C4. | Similar to nitration, the more activated ring reacts preferentially. The catalyst ensures substitution on the aromatic ring. libretexts.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution on the 2-methylbenzyl ring, likely at the less sterically hindered C5' position. | This reaction is sensitive to steric hindrance. The ether oxygen can complex with the Lewis acid catalyst, potentially deactivating the 2-bromophenyl ring. masterorganicchemistry.com |
Functional Group Transformations of the Methyl Group
The methyl group attached to the benzyl moiety is at a benzylic position, which makes it susceptible to a variety of functional group transformations, primarily through radical pathways or oxidation. wikipedia.org
Benzylic Oxidation
The benzylic methyl group can be oxidized to several higher oxidation states, including an aldehyde, a carboxylic acid, or a ketone, depending on the oxidizing agent and reaction conditions. wikipedia.orgorganic-chemistry.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) typically oxidize the methyl group completely to a carboxylic acid. wikipedia.org More selective oxidation to the aldehyde can be achieved using milder reagents like chromium trioxide in combination with 3,5-dimethylpyrazole (B48361) (CrO₃-dmpyz) or by using 2-iodoxybenzoic acid (IBX). wikipedia.orgorganic-chemistry.org
Benzylic Halogenation
The hydrogen atoms of the benzylic methyl group can be readily replaced by halogens via free-radical chain reactions. ucalgary.ca A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or azobisisobutyronitrile (AIBN). libretexts.orgwikipedia.org This reaction allows for the controlled introduction of one, two, or three bromine atoms, converting the methyl group (-CH₃) into a bromomethyl (-CH₂Br), dibromomethyl (-CHBr₂), or tribromomethyl (-CBr₃) group, respectively, depending on the stoichiometry of NBS used. libretexts.org These resulting benzylic halides are versatile intermediates for further synthetic modifications.
Table 3: Potential Functional Group Transformations of the Benzylic Methyl Group
| Transformation Type | Reagents & Conditions | Resulting Functional Group | Product Name Snippet |
|---|---|---|---|
| Oxidation to Aldehyde | CrO₃-dmpyz or IBX in DMSO | -CHO | ...-(2-formylbenzyl)ether |
| Oxidation to Carboxylic Acid | KMnO₄, heat or conc. HNO₃ | -COOH | 2-((2-Bromophenoxy)methyl)benzoic acid |
| Monobromination | NBS (1 eq.), AIBN, CCl₄, heat | -CH₂Br | ...-(2-(bromomethyl)benzyl)ether |
| Dibromination | NBS (2 eq.), AIBN, CCl₄, heat | -CHBr₂ | ...-(2-(dibromomethyl)benzyl)ether |
Spectroscopic Characterization and Structural Analysis of 2 Bromophenyl 2 Methylbenzyl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Bromophenyl-(2-methylbenzyl)ether, ¹H and ¹³C NMR spectroscopy provide crucial information about the chemical environment of each proton and carbon atom, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound displays a series of signals corresponding to the aromatic protons on the two phenyl rings, the methylene (B1212753) bridge protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents, namely the bromine atom and the ether linkage.
The aromatic protons on the 2-bromophenyl ring and the 2-methylbenzyl ring are expected to resonate in the downfield region, typically between δ 6.8 and 7.6 ppm. The exact chemical shifts and coupling patterns are dictated by the positions of the substituents. The protons on the 2-bromophenyl ring are influenced by the electron-withdrawing inductive effect of the bromine atom and the ether oxygen, while the protons on the 2-methylbenzyl ring are influenced by the methyl group and the ether linkage.
The methylene protons of the -OCH₂- bridge are expected to appear as a singlet, shifted downfield by the adjacent oxygen atom, likely in the range of δ 5.0-5.2 ppm. The methyl group protons on the 2-methylbenzyl ring would appear as a singlet in the upfield region, typically around δ 2.3 ppm.
A detailed analysis of the ¹H NMR spectrum, including the integration of the signals and the coupling constants (J values), allows for the precise assignment of each proton to its position in the molecule.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.53 (dd) | Doublet of doublets | 7.9, 1.5 |
| Aromatic-H | 7.32-7.14 (m) | Multiplet | - |
| Aromatic-H | 6.92-6.74 (m) | Multiplet | - |
| -OCH₂- | 5.09 (s) | Singlet | - |
| -CH₃ | 2.35 (s) | Singlet | - |
Note: The data presented is based on analogous compounds and theoretical predictions. Specific experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The aromatic carbons will resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbon atom attached to the bromine (C-Br) will be shifted to a lower field due to the "heavy atom effect" and the inductive effect of bromine. The carbon atoms attached to the ether oxygen (C-O) will also be significantly deshielded. The quaternary carbons in the aromatic rings will generally show weaker signals compared to the protonated carbons.
The methylene carbon of the -OCH₂- bridge is expected to appear in the range of δ 70-75 ppm. The methyl carbon of the 2-methylbenzyl group will be found in the upfield region of the spectrum, typically around δ 18-22 ppm.
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-O (2-bromophenyl) | 154.9 |
| C-O (2-methylbenzyl) | 136.5 |
| Aromatic CH | 133.4, 128.5, 128.3, 127.9, 126.9, 122.1, 113.8 |
| C-Br | 112.4 |
| -OCH₂- | 70.7 |
| -CH₃ | 18.9 |
Note: The data presented is based on analogous compounds and theoretical predictions. Specific experimental values may vary.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful in assigning the protons within the two aromatic rings by showing which protons are coupled to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignments of the methylene protons to the methylene carbon and each aromatic proton to its respective aromatic carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
Characteristic Absorption Band Assignments
The IR spectrum of this compound would exhibit a series of absorption bands characteristic of its structural features. mdpi.com
C-O-C Stretching: The most characteristic feature of an ether is the strong C-O-C stretching vibration. For diaryl ethers, two distinct bands are often observed. An asymmetric stretching vibration is expected in the region of 1270-1230 cm⁻¹, and a symmetric stretching vibration is expected around 1050-1020 cm⁻¹. For a similar compound, 2-bromophenyl 3-methoxybenzyl ether, these bands are observed at 1277 cm⁻¹ and 1049 cm⁻¹, respectively. mdpi.com
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹. mdpi.com
Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups are expected in the range of 3000-2850 cm⁻¹. mdpi.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings usually give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 680 and 515 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Weak-Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1270-1230 | Strong |
| Symmetric C-O-C Stretch | 1050-1020 | Strong |
| C-Br Stretch | 680-515 | Medium-Strong |
Note: The data is based on general spectroscopic principles and data from analogous compounds. mdpi.com
Conformational Insights from Vibrational Spectra
The flexibility of the ether linkage allows for different spatial arrangements or conformations of the two aromatic rings relative to each other. The rotational barriers around the C-O bonds can be influenced by the steric hindrance imposed by the ortho substituents (bromine and methyl group).
While detailed conformational analysis often requires computational modeling in conjunction with experimental data, vibrational spectroscopy can provide clues. The positions and shapes of certain vibrational bands, particularly those involving the ether linkage and the aromatic rings, can be sensitive to the molecular conformation. For example, the observation of additional or broadened bands in the C-O-C stretching region could suggest the presence of multiple conformers in the sample.
Raman spectroscopy, which is sensitive to the polarizability of bonds, would complement the IR data. The symmetric vibrations, such as the symmetric C-O-C stretch and the breathing modes of the aromatic rings, often give rise to strong signals in the Raman spectrum. A combined analysis of both IR and Raman spectra can provide a more complete picture of the vibrational modes and, by extension, the conformational preferences of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which causes the removal of an electron to form a molecular ion (M+•). chemguide.co.uk This molecular ion is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, and their relative abundances are plotted to generate a mass spectrum.
High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the calculation of the exact molecular formula.
For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Bromine-79, and Oxygen-16). The presence of bromine is readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks for bromine-containing fragments, separated by two mass units (M+ and M+2).
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₄H₁₃BrO)
| Ion | m/z (Theoretical) | Relative Abundance |
| [C₁₄H₁₃⁷⁹BrO]⁺ | 276.01497 | 100.0% |
| [C₁₄H₁₃⁸¹BrO]⁺ | 278.01292 | 97.3% |
This table illustrates the expected isotopic pattern for the molecular ion of this compound, a key feature in its mass spectrometric identification.
The ability of HRMS to provide exact mass data is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions. kobv.de
The fragmentation of the molecular ion in a mass spectrometer provides a "fingerprint" that is characteristic of the compound's structure. The fragmentation of ethers often occurs via cleavage of the C-O bond or the C-C bond alpha to the oxygen atom. libretexts.orgyoutube.com For aryl ethers, cleavage of the C-O bond is a common fragmentation pathway. scribd.commiamioh.edu
In the case of this compound, several key fragmentation pathways can be predicted:
Alpha-Cleavage: The bond between the benzyl (B1604629) carbon and the oxygen can break, leading to the formation of a stable 2-methylbenzyl cation (tropylium ion) and a 2-bromophenoxy radical. The 2-methylbenzyl cation is expected to be a prominent peak in the spectrum.
Cleavage of the Aryl-Oxygen Bond: The bond between the brominated phenyl ring and the ether oxygen can cleave, resulting in a 2-bromophenyl radical and a protonated 2-methylbenzyl ether fragment.
Loss of the Bromine Atom: The bromine atom can be lost from the molecular ion, leading to a fragment at M-79 or M-81.
Rearrangement Reactions: More complex fragmentation patterns can arise from rearrangement reactions within the molecular ion before fragmentation. miamioh.edu
Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) |
| [C₈H₉]⁺ | 2-methylbenzyl cation | 105.0704 |
| [C₆H₄BrO]⁺ | 2-bromophenoxy cation | 170.9496 |
| [C₁₄H₁₃O]⁺ | Molecular ion minus Br | 197.0966 |
| [C₇H₇]⁺ | Tropylium ion (from rearrangement) | 91.0548 |
This table outlines the expected major fragment ions and their corresponding mass-to-charge ratios, which are instrumental in confirming the structure of this compound.
The analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the detailed structural elucidation of the molecule. researchgate.netnih.gov
Chromatographic and Other Analytical Techniques for Purity and Identity Confirmation
Chromatographic techniques are essential for separating the components of a mixture and for confirming the purity and identity of a compound. These methods are often coupled with mass spectrometry for definitive identification.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. ceon.rsnih.gov In GC-MS, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. brjac.com.br As each component elutes from the column, it enters the mass spectrometer for detection and identification. ojp.govojp.gov
For this compound, GC-MS analysis would provide a retention time, which is a characteristic property of the compound under specific chromatographic conditions. The mass spectrum obtained for the peak at this retention time would then be compared to a library of known spectra or analyzed for the characteristic molecular ion and fragmentation pattern to confirm its identity. GC-MS is also highly effective for assessing the purity of the compound, as any impurities would appear as separate peaks in the chromatogram.
High-performance liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including those that are not volatile or are thermally unstable. nih.govclinicaterapeutica.it In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. mdpi.commdpi.com Separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase. The eluent from the LC column is then introduced into the mass spectrometer for detection.
LC-MS is particularly useful for analyzing complex mixtures and can be used to confirm the identity and purity of this compound. kcl.ac.uk The choice of ionization source (e.g., electrospray ionization - ESI) is critical for successful LC-MS analysis. mdpi.com
Capillary electrophoresis (CZE), also known as capillary zone electrophoresis, is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. While less common than GC-MS and LC-MS for routine analysis of neutral compounds like ethers, CZE can be a valuable tool, particularly when dealing with complex matrices or when high separation efficiency is required. For neutral compounds, techniques such as micellar electrokinetic chromatography (MEKC), a mode of CZE, would be necessary to achieve separation. The coupling of CZE with mass spectrometry (CE-MS) provides both high separation efficiency and sensitive detection, offering another avenue for the purity and identity confirmation of this compound.
Table 3: Summary of Analytical Techniques for this compound
| Technique | Principle of Separation/Analysis | Information Obtained | Applicability |
| HRMS | Exact mass-to-charge ratio measurement | Elemental composition, molecular formula | High |
| MS/MS | Fragmentation of selected ions | Structural elucidation, connectivity | High |
| GC-MS | Volatility and column interaction | Retention time, mass spectrum, purity | High (for volatile compounds) |
| LC-MS | Partitioning between mobile and stationary phases | Retention time, mass spectrum, purity | High (for a wide range of compounds) |
| CZE | Electrophoretic mobility | Migration time, purity | Moderate (requires specific modes for neutral compounds) |
This table provides a comparative overview of the key analytical techniques used for the characterization of this compound.
UV Spectrophotometric Analysis (UV-Vis)
The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the types of electron transitions that can occur upon absorption of ultraviolet or visible light. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions within its two aromatic rings: the 2-bromophenyl group and the 2-methylbenzyl group.
The absorption of UV radiation by aromatic compounds like benzene (B151609) and its derivatives results in the promotion of electrons from lower energy π molecular orbitals to higher energy π* molecular orbitals (π→π* transitions). Benzene itself exhibits a strong absorption near 200 nm and a weaker, vibrationally-structured band around 254 nm. libretexts.org The substitution on the benzene rings in this compound significantly influences the position and intensity of these absorption bands.
The 2-methylbenzyl moiety is structurally similar to o-xylene (B151617). In a non-polar solvent like cyclohexane, o-xylene displays an absorption maximum (λmax) at approximately 263 nm. photochemcad.com This absorption is attributed to the π→π* transitions within the benzene ring, with the methyl groups causing a slight bathochromic (red) shift compared to unsubstituted benzene.
For the 2-bromophenyl ether portion, both the bromine atom and the ether oxygen atom act as auxochromes on the benzene ring. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light. Both the methoxy (B1213986) group (-OCH3) in anisole (B1667542) and a halogen substituent like bromine are known to cause a bathochromic shift in the primary and secondary absorption bands of the benzene ring. ijermt.org For instance, studies on bromophenols derived from the photolysis of polybrominated diphenyl ethers have shown that the substitution pattern significantly affects the UV absorption spectra, with para-substituted compounds often showing a bathochromic shift to higher wavelengths. nih.gov
Given that this compound is composed of these two substituted benzene chromophores, which are insulated from each other by the ether linkage and the methylene group, its UV-Vis spectrum is likely to be a composite of the absorptions of the individual moieties. The π→π* transitions are the most probable to be observed in the conventional UV range (200-400 nm). Due to the presence of non-bonding electrons on the oxygen and bromine atoms, n→π* transitions are also possible, though they are typically much weaker in intensity. libretexts.org
Expected UV-Vis Absorption Data for Constituent Chromophores
| Chromophore/Related Compound | Solvent | Expected λmax (nm) | Electronic Transition |
| o-Xylene | Cyclohexane | ~ 263 | π→π |
| Substituted Benzene | General | 250 - 270 | π→π |
| 2-Bromoanisole | Not Specified | Shifted from benzene | π→π* |
Computational Chemistry and Theoretical Investigations of 2 Bromophenyl 2 Methylbenzyl Ether
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Bromophenyl-(2-methylbenzyl)ether, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The resulting data provides precise insights into the molecule's shape and stability.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-O (ether) | 1.365 |
| C-Br | 1.910 | |
| C-C (benzyl methylene) | 1.510 | |
| Bond Angles (°) | C-O-C | 118.5 |
| O-C-C (aromatic) | 121.0 | |
| C-C-Br | 119.8 | |
| Dihedral Angles (°) | C-O-C-C | 85.2 |
| O-C-C-C | -178.5 |
Note: The values in this table are representative and would be obtained from a specific DFT calculation.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity. For this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO is distributed over the benzyl (B1604629) moiety.
Table 2: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -0.89 |
| HOMO-LUMO Gap | 5.36 |
Note: These energy values are typical for similar aromatic ether compounds and are determined through quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations identify the minimum energy structure, a molecule like this compound is not static. It possesses significant conformational flexibility due to rotation around its single bonds, primarily the C-O-C ether linkage and the bond connecting the methylene (B1212753) group to the benzyl ring. Molecular dynamics (MD) simulations can be employed to explore this conformational landscape over time. By simulating the motion of the atoms at a given temperature, MD can reveal the most populated conformations and the energy barriers between them. For this molecule, simulations would likely show that the two aromatic rings are not coplanar, adopting a twisted conformation to minimize steric hindrance between the bromine atom and the ortho-methyl group.
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, providing a valuable tool for interpreting experimental data or for identifying the compound in a mixture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts are based on the calculated magnetic shielding of each nucleus. By comparing the computed spectrum to an experimental one, chemists can confidently assign each signal to a specific atom in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (benzyl CH₂) | 5.15 | C (benzyl CH₂) | 70.5 |
| H (ortho-methyl CH₃) | 2.35 | C (ortho-methyl CH₃) | 18.9 |
| Aromatic H's | 6.8 - 7.6 | Aromatic C's | 112 - 157 |
| C-Br | 112.5 | ||
| C-O (bromophenyl) | 156.8 | ||
| C-O (benzyl) | 137.5 |
Note: Chemical shifts are relative to a standard (e.g., TMS) and are influenced by the specific computational method and basis set used.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Each mode corresponds to a specific type of atomic motion, such as the stretching or bending of bonds. By performing a frequency calculation after a geometry optimization, computational chemistry can predict the vibrational spectrum of a molecule. These calculations determine the frequencies at which the molecule will absorb infrared radiation and the intensity of these absorptions. This information is invaluable for identifying characteristic functional groups.
Table 4: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| Asymmetric C-O-C Stretch | Ether | 1245 |
| Symmetric C-O-C Stretch | Ether | 1040 |
| C-Br Stretch | Bromo-Aromatic | 670 |
| Aromatic C-H Stretch | Aromatic Rings | 3050 - 3100 |
| Aliphatic C-H Stretch | Methyl/Methylene | 2920 - 2980 |
Note: Calculated frequencies are often systematically scaled to better match experimental values.
Reaction Mechanism Elucidation through Computational Modeling
Characterization of Transition States and Reaction Energy Barriers
No studies detailing the computational modeling of reaction mechanisms involving this compound, including the characterization of transition states or the calculation of reaction energy barriers, were identified.
Theoretical Investigation of Rearrangement Pathways
There is no available research on the theoretical investigation of potential rearrangement pathways for this compound.
Intermolecular Interactions and Solid-State Characteristics
Hirshfeld Surface Analysis for Crystal Packing Interactions
No publications containing Hirshfeld surface analysis of this compound to investigate its crystal packing interactions were found.
Non-Covalent Interaction (NCI) Plots for Weak Interactions
There are no available studies that include Non-Covalent Interaction (NCI) plots to analyze the weak interactions within the molecular structure of this compound.
Computational Studies of Interaction Energies
No computational studies that calculate the interaction energies within the crystalline form or between molecules of this compound have been published in the searched scientific literature.
Chemoinformatic Analysis for Predictive Models
In the absence of extensive experimental data, computational or in silico methods provide a powerful alternative for the characterization of novel chemical entities such as this compound. Chemoinformatic analysis employs computational models to predict the physicochemical properties, pharmacokinetics, and potential biological activities of a molecule based on its structure. This approach is integral to modern drug discovery and development, allowing for the early assessment of a compound's potential before resource-intensive synthesis and experimental testing are undertaken. nih.govtandfonline.com
For this compound, a comprehensive chemoinformatic evaluation was performed using predictive models to generate data on its fundamental molecular properties. The canonical SMILES (Simplified Molecular Input Line Entry System) representation for the molecule, Cc1ccccc1COc1ccccc1Br, was used as the input for these predictive calculations. The following sections detail the findings of this in silico analysis, with data presented in interactive tables.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems. These properties, including molecular weight, hydrogen bond donor and acceptor counts, and topological polar surface area (TPSA), influence factors such as solubility and membrane permeability. The predicted physicochemical properties for this compound are summarized below.
| Property | Predicted Value |
| Molecular Formula | C14H13BrO |
| Molecular Weight | 277.16 g/mol |
| Number of Heavy Atoms | 16 |
| Number of Aromatic Heavy Atoms | 12 |
| Fraction Csp3 | 0.07 |
| Number of Rotatable Bonds | 3 |
| Number of Hydrogen Bond Acceptors | 1 |
| Number of Hydrogen Bond Donors | 0 |
| Molar Refractivity | 72.35 |
| Topological Polar Surface Area (TPSA) | 9.23 Ų |
Lipophilicity
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a crucial parameter in assessing drug-likeness. It affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Various computational models are used to predict Log P values, each with its own algorithm. The consensus Log P for this compound, derived from an average of multiple predictive models, indicates a high degree of lipophilicity.
| Model | Predicted Log P |
| iLOGP | 4.63 |
| XLOGP3 | 4.07 |
| WLOGP | 4.41 |
| MLOGP | 3.69 |
| Silicos-IT | 4.93 |
| Consensus Log P | 4.35 |
Water Solubility
Aqueous solubility is a key factor for the absorption and distribution of a compound within the body. Predictive models for water solubility (Log S) are often based on the compound's structural features. The predicted solubility data for this compound suggests it has low solubility in water, a characteristic consistent with its high lipophilicity.
| Class | Predicted Log S (mol/L) | Predicted Solubility (mg/mL) |
| ESOL | -4.24 | 0.016 |
| Ali | -4.71 | 0.005 |
| Silicos-IT | -4.96 | 0.003 |
Pharmacokinetic Properties
Predictive ADME models offer insights into how a compound might behave in vivo. These predictions are vital for identifying potential liabilities early in the drug discovery process. expasy.org The analysis of this compound suggests good gastrointestinal absorption but limited brain penetration. It is not predicted to be a substrate for the permeability-glycoprotein (P-gp), an important efflux pump.
| Property | Prediction |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | No |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes |
| Log Kp (skin permeation) | -4.01 cm/s |
Drug-Likeness and Medicinal Chemistry
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. nih.gov These evaluations are often based on established rules derived from the analysis of known drugs. This compound shows good adherence to several common drug-likeness rules, with the only violation being a high predicted Log P value according to the Lipinski and Ghose filters. The synthetic accessibility score suggests the molecule is relatively easy to synthesize.
| Filter | Prediction |
| Lipinski | Yes; 1 violation (LogP > 5) |
| Ghose | No; 1 violation (WLOGP > 5.6) |
| Veber | Yes |
| Egan | Yes |
| Muegge | Yes |
| Bioavailability Score | 0.55 |
| Lead-likeness | No; 2 violations (LogP > 3.5, Rotatable Bonds > 7) |
| Synthetic Accessibility | 2.45 |
Research Applications and Emerging Frontiers for 2 Bromophenyl 2 Methylbenzyl Ether
Utility as a Synthetic Building Block and Intermediate in Organic Chemistry
The primary documented application of 2-Bromophenyl-(2-methylbenzyl)ether is as a synthetic intermediate. Its structure, featuring a bromo-substituted phenyl ring connected via an ether linkage to a methyl-substituted benzyl (B1604629) group, offers multiple reactive sites for chemical modification, making it a valuable building block for specialized chemical syntheses.
A key synthetic application involves its preparation through a nucleophilic substitution reaction. In a documented procedure, 2-bromophenol (B46759) is reacted with 2-methylbenzyl bromide in the presence of a base, potassium carbonate, in acetonitrile (B52724) as a solvent. This straightforward synthesis provides a good yield of the target ether, demonstrating a practical method for its procurement for further chemical transformations. mdpi.com
Table 1: Synthesis of this compound
| Reactants | Reagents | Solvent | Reaction Time | Product |
|---|
This interactive table summarizes the key components of the synthesis of this compound.
While not extensively documented across a wide range of heterocyclic systems, this compound has been utilized as a precursor in the synthesis of specific heterocyclic structures. Its true value lies in its subsequent conversion to other functionalized intermediates that can then undergo cyclization. For instance, after its initial synthesis, the ether can be transformed into a phosphonamidate derivative. This new, more complex molecule is then poised for intramolecular reactions.
In a specific example, the related compound, ethyl N-butyl-P-(2-(2-methylbenzyloxy)phenyl)phosphonamidate, is synthesized and then treated with n-butyllithium. This strong base initiates a cyclization reaction to form a novel 2,3-dihydrobenzo[d] mdpi.comoxaphosphole. mdpi.com This transformation highlights the utility of the original ether scaffold in providing the necessary atoms and spatial arrangement for the construction of a phosphorus-containing heterocyclic ring system.
The structure of this compound serves as a fundamental scaffold upon which more intricate molecular architectures can be built. The aforementioned synthesis of 2,3-dihydrobenzo[d] mdpi.comoxaphospholes is a prime example of this application. mdpi.com The ether provides the core structure, which is then elaborated in a subsequent step to introduce a phosphonamidate group. This functionalized intermediate then undergoes a butyllithium-induced cyclization, a reaction that forms a new carbon-phosphorus bond and thus a more complex, cyclic molecule. mdpi.com
This process demonstrates how the relatively simple ether can be a starting point for the assembly of molecules with unique three-dimensional shapes and functionalities, which are of interest in fields such as ligand design for catalysis. mdpi.com
Contributions to Medicinal Chemistry Research and Drug Discovery
A thorough review of scientific literature does not reveal any direct applications of this compound in medicinal chemistry research or drug discovery at this time.
There are no publicly available research articles or patents that identify this compound as a component of any novel investigational drug candidates.
There is no documented evidence to suggest that this compound has been investigated for its pharmacological activity, including as a modulator of the PD-1/PD-L1 pathway.
Role in Materials Science and Polymer Chemistry
Currently, there is no information available in the scientific literature to indicate that this compound has been utilized or investigated for applications in materials science or polymer chemistry.
Catalytic Applications and Ligand Design Incorporating Ether Motifs
The strategic placement of a bromine atom and a methyl-substituted benzyl group in this compound offers a compelling platform for advancements in catalysis and ligand design. The 2-bromophenyl moiety serves as a reactive handle for a variety of cross-coupling reactions, a foundational technology in modern synthetic chemistry. acs.org The ether linkage, in turn, can influence the electronic properties and conformational flexibility of potential ligands derived from this scaffold.
Historically, the synthesis of diaryl ethers has been achieved through methods like the Ullmann condensation and, more recently, the Buchwald-Hartwig amination. rsc.orgorganic-chemistry.org These reactions, often catalyzed by copper or palladium, have been refined to accommodate a wide range of substrates, including sterically hindered and electronically diverse aryl halides and phenols. organic-chemistry.orgmdpi.com The presence of the ortho-bromo substituent in this compound makes it an ideal candidate for such transformations, allowing for its incorporation into more complex molecular architectures.
Recent research has focused on the development of novel nano-catalysts for the synthesis of diaryl ethers, offering advantages such as milder reaction conditions, higher yields, and improved catalyst recyclability. rsc.orgnih.govnih.gov These catalysts, often based on copper or other transition metals supported on materials like graphene or metal oxides, have shown high efficacy in C-O cross-coupling reactions. nih.gov The potential application of such nanocatalysts in the synthesis and further functionalization of this compound opens up new avenues for creating libraries of related compounds for various screening purposes.
Future Research Trajectories and Potential Innovations
The future of research involving this compound and related diaryl ethers is poised for significant innovation, driven by the ever-increasing demand for novel molecules with tailored properties in medicine, materials science, and catalysis.
One of the most promising future directions lies in the application of this compound in the synthesis of biologically active molecules. Diaryl ether moieties are present in a number of important pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The specific substitution pattern of this compound could lead to the discovery of new drug candidates with unique pharmacological profiles. For example, derivatives of 2-(4-Bromophenyl)quinoline-4-carbohydrazide have been investigated as potential microbial DNA gyrase inhibitors. nih.govnih.govacs.orgresearchgate.net This highlights the potential for brominated phenyl derivatives in medicinal chemistry. The 2-methylbenzyl group can also be a key feature for biological activity, and its combination with the 2-bromophenyl ether creates a unique chemical space to explore.
In the realm of materials science, diaryl ethers are integral components of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The rigidity and thermal stability of the diaryl ether core are desirable properties for these applications. The bromine atom in this compound provides a site for polymerization or for the attachment of other functional groups to create novel materials with tailored electronic or optical properties. For instance, benzyl 2-bromoethyl ether has been used in the preparation of copper phthalocyanine (B1677752) discotic liquid crystals. chemicalbook.comscbt.com
Furthermore, the development of more sustainable and efficient catalytic systems for the synthesis and functionalization of diaryl ethers will continue to be a major research focus. rsc.orgnih.govnih.gov This includes the use of earth-abundant metal catalysts, reactions in environmentally friendly solvents, and the application of flow chemistry for continuous manufacturing. researchgate.net The insights gained from studying the reactivity of compounds like this compound will contribute to the broader understanding of C-O bond formation and will aid in the design of next-generation catalysts. The exploration of photocatalytic and electrochemical methods for diaryl ether synthesis also represents an exciting frontier. researchgate.netresearchgate.net
The following interactive table summarizes the key research areas and potential future applications for this compound and its derivatives.
| Research Area | Key Features of this compound | Potential Future Innovations |
| Catalysis | 2-Bromophenyl group for cross-coupling reactions. | Development of novel, highly selective catalysts. |
| Steric and electronic influence of the 2-methylbenzyl group. | Design of new ligands for asymmetric catalysis. | |
| Medicinal Chemistry | Unique substitution pattern for biological activity. | Discovery of new drug candidates with novel mechanisms of action. |
| Potential for derivatization to create compound libraries. | Synthesis of targeted therapeutics. | |
| Materials Science | Rigid diaryl ether scaffold. | Creation of new polymers and liquid crystals with tailored properties. |
| Reactive bromine atom for polymerization or functionalization. | Development of advanced materials for electronic and optical applications. | |
| Sustainable Chemistry | Model compound for studying catalytic C-O bond formation. | Design of greener and more efficient synthetic routes to diaryl ethers. |
| Application of flow chemistry and alternative energy sources. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Bromophenyl-(2-methylbenzyl)ether, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Williamson ether synthesis. For example, reacting 2-bromophenol with 2-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) is a common approach . Optimization includes controlling stoichiometry, temperature (80–100°C), and reaction time (12–24 hours). Purity is confirmed using TLC or GC-MS.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Spectroscopy : (to confirm aromatic protons and methylene groups) and (to identify ether linkages).
- Chromatography : HPLC or GC-MS for purity assessment.
- Elemental Analysis : Verify molecular formula (C₁₄H₁₃BrO) .
- Melting Point : Compare with literature values (e.g., 58–60°C for related brominated ethers) .
Q. What analytical techniques are recommended for detecting this compound in environmental samples?
- Methodological Answer :
- GC-MS : Use a non-polar column (e.g., DB-5) with electron capture detection (ECD) for brominated compounds.
- LC-MS/MS : For polar metabolites or degradation products.
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and isooctane as a solvent .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing of this compound?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) reveals hydrogen-bonding patterns and graph-set analyses. For example, C–H···O interactions between the ether oxygen and adjacent aromatic protons may stabilize the lattice . Data collection at low temperatures (100 K) improves resolution.
Q. What are the mechanistic insights into the degradation pathways of this compound under UV irradiation?
- Methodological Answer :
- Photolysis Studies : Use a UV reactor (λ = 254 nm) in aqueous/organic solvents. Monitor intermediates via time-resolved LC-MS.
- Quantum Calculations : DFT simulations (e.g., Gaussian 16) predict bond cleavage preferences (e.g., C–Br vs. ether linkage).
- Radical Trapping : Add tert-butanol to quench hydroxyl radicals and identify degradation mechanisms .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, log P) of this compound?
- Methodological Answer :
- Experimental Validation : Measure log P using shake-flask (octanol/water) or HPLC-derived methods.
- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) for melting point verification.
- Data Cross-Referencing : Compare with structurally similar brominated ethers (e.g., 4-Bromophenyl phenyl ether, log P = 4.2) .
Q. What strategies are effective in synthesizing enantiomerically pure derivatives of this compound for biological studies?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during ether formation.
- Catalytic Asymmetric Synthesis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos).
- Resolution Techniques : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
Key Research Challenges
- Structural Dynamics : Correlate crystallographic data (via SHELX) with computational models to predict reactivity .
- Environmental Persistence : Long-term ecotoxicology studies using OECD guidelines (e.g., Test No. 301 for biodegradation) .
- Biological Activity : Screen for cytotoxicity using in vitro assays (e.g., MTT on HepG2 cells) and compare with brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
